molecular formula C9H8BrFO2 B1428704 Methyl 2-(3-bromo-5-fluorophenyl)acetate CAS No. 937732-38-2

Methyl 2-(3-bromo-5-fluorophenyl)acetate

Cat. No.: B1428704
CAS No.: 937732-38-2
M. Wt: 247.06 g/mol
InChI Key: AJSCFDHWZUZCNE-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-5-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromo-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(3-bromo-5-fluorophenyl)ethanol.

    Oxidation: Formation of 2-(3-bromo-5-fluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(3-bromo-5-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-5-fluorophenyl)acetate
  • Methyl 2-(3-bromo-4-fluorophenyl)acetate
  • Methyl 2-(3-bromo-5-chlorophenyl)acetate

Uniqueness

Methyl 2-(3-bromo-5-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

methyl 2-(3-bromo-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCFDHWZUZCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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